Morpholine-3,5-dione

Descripción general

Descripción

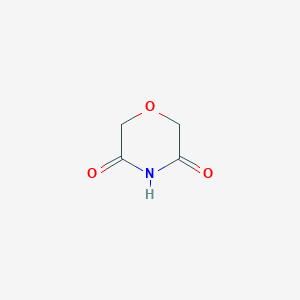

Morpholine-3,5-dione is an organic compound with the molecular formula C₄H₅NO₃. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Morpholine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of amino alcohols with α-haloacid chlorides can lead to the formation of morpholine derivatives, which can then be oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of diethanolamine as a starting material. The dehydration of diethanolamine in the presence of concentrated sulfuric acid results in the formation of morpholine, which can then be further oxidized to yield this compound .

Análisis De Reacciones Químicas

Types of Reactions: Morpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex heterocyclic compounds.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Aplicaciones Científicas De Investigación

Synthetic Routes

Recent studies have explored various synthetic methods to produce morpholine-3,5-dione derivatives. For instance, the oxidation of 5-hydroxymorpholinones using chromium(VI) oxide leads to the formation of morpholine-3,5-diones, which can further undergo transformations to yield unsaturated derivatives or other functionalized products .

Case Study: Glycopyranosylidene-Spiro-Morpholinones

A systematic exploration of glycopyranosylidene-spiro-morpholinones demonstrated the utility of this compound in creating complex structures through glycosylation and subsequent cyclization reactions. Notably, these compounds were tested for their biological activity, although some showed limited effects as glycogen phosphorylase inhibitors .

Antidiabetic Properties

Morpholine derivatives have been investigated for their potential as antidiabetic agents. A study highlighted the efficacy of morpholine-based compounds in inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. These compounds exhibited significant blood glucose-lowering effects in experimental models .

Cytotoxicity Studies

Research on organo-chalcogen compounds derived from this compound has shown promising cytotoxic effects against various cancer cell lines. The compounds were characterized using techniques such as NMR and UV-visible spectroscopy to assess their interactions with DNA and their thermal stability .

Applications in Organic Synthesis

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various transformations:

- Formation of Spiro Compounds: this compound can be utilized to create spiro-morpholinones through cyclization reactions involving glycosides .

- Agrochemical Development: The compound's derivatives are being explored for use as agrochemicals due to their ability to act as herbicides or fungicides .

Data Tables

Mecanismo De Acción

The mechanism of action of morpholine-3,5-dione involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Morpholine: A simpler analog with a similar ring structure but without the dione functionality.

Piperidine: Another heterocyclic compound with a nitrogen atom in the ring but lacking the oxygen atom.

Tetrahydrofuran: A heterocyclic compound with an oxygen atom in the ring but no nitrogen atom.

Uniqueness: Morpholine-3,5-dione is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Actividad Biológica

Morpholine-3,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring with two carbonyl groups at positions 3 and 5. This structure allows for various chemical reactivities, including acylation and alkylation, which can be exploited to synthesize derivatives with enhanced biological properties.

1. Enzyme Inhibition

This compound and its derivatives have shown significant enzyme inhibitory activities:

- NLRP3 Inflammasome Inhibition : Research indicates that compounds similar to this compound can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

- α-Glucosidase Inhibition : A series of morpholine derivatives have demonstrated remarkable α-glucosidase inhibitory potentials. The presence of electron-donating groups on the phenyl ring significantly enhances this activity. For instance, a specific derivative with a methoxy group exhibited the highest inhibitory effect in vitro .

2. Cytotoxicity Studies

Studies have investigated the cytotoxic effects of morpholine derivatives on various cancer cell lines:

- Organo-Chalcogen Compounds : A study evaluated 4-(substituted)phenylthiothis compound compounds for their cytotoxic effects using AO/EB dual staining techniques. Results indicated significant cytotoxicity against breast cancer cell lines .

Case Study 1: Anti-inflammatory Properties

A recent study focused on the anti-inflammatory properties of this compound derivatives. The results showed that these compounds could significantly reduce cytokine production in vitro. Specifically, they inhibited the release of interleukin-8 and tumor necrosis factor-alpha from THP-1 cells treated with bacterial lipopolysaccharide .

Case Study 2: Antidiabetic Activity

Another research effort explored the antidiabetic potential of morpholine derivatives. The study found that certain morpholine-containing compounds exhibited selective inhibition of dipeptidyl peptidase 4 (DPP-4), leading to improved blood glucose levels in diabetic rat models. The compounds showed a dose-dependent reduction in blood glucose levels alongside an increase in insulin secretion .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : Docking studies suggest that morpholine moieties form hydrogen bonds with key residues in enzyme active sites, enhancing their inhibitory effects .

- Intercalation with DNA : Some studies indicate that morpholine derivatives can intercalate with DNA, leading to hypochromic effects that suggest potential applications in cancer therapy through DNA targeting mechanisms .

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | Effect/Outcome |

|---|---|---|

| Enzyme Inhibition | This compound | Inhibition of NLRP3 inflammasome |

| Enzyme Inhibition | α-glucosidase inhibitors | Significant reduction in glucose levels |

| Cytotoxicity | Organo-chalcogen compounds | Induced apoptosis in breast cancer cell lines |

| Anti-inflammatory | Morpholine derivatives | Reduced cytokine production |

| Antidiabetic | DPP-4 inhibitors | Improved insulin secretion and reduced blood glucose |

Propiedades

IUPAC Name |

morpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAJVDHGJCYEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327103 | |

| Record name | morpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-05-1 | |

| Record name | morpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is morpholine-3,5-dione utilized in oligonucleotide synthesis?

A1: this compound derivatives, particularly 4-[(2-cyanoethyl)sulfanyl]this compound, play a crucial role in synthesizing oligonucleotides and their phosphorothioate analogs []. This specific derivative acts as a sulfur-transfer reagent in a method employing H-phosphonate chemistry. The process involves coupling reactions with bis(2-chlorophenyl) phosphorochloridate at low temperatures (-40°C), followed by the introduction of sulfur using the this compound derivative. This results in nearly quantitative yields of the desired oligonucleotide phosphorothioates.

Q2: Can this compound be used to access other heterocyclic systems?

A2: Yes, research indicates that N-Boc this compound serves as a precursor for synthesizing various 1,4-oxazine derivatives []. This is achieved by first converting the this compound derivative into the corresponding bisvinylphosphate. This intermediate then undergoes palladium-catalyzed reactions, such as reduction, Suzuki coupling, and Stille coupling. These reactions lead to the formation of 1,4-oxazine and its 3,5-disubstituted derivatives in good yields, which can be further functionalized.

Q3: Are there any structural studies on this compound derivatives?

A3: While not directly focused on its reactivity, research on the crystal structure of 4-(2-Methoxy-4-nitrophenyl)this compound reveals that it exhibits C—H⋯π interactions, contributing to its overall stability within the crystal lattice []. This information, while seemingly basic, can be valuable when considering the design and synthesis of more complex molecules incorporating the this compound scaffold.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.